molecular formula C14H16N4 B6458004 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline CAS No. 2548977-81-5

4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline

Cat. No.: B6458004
CAS No.: 2548977-81-5
M. Wt: 240.30 g/mol
InChI Key: CZISDTNJNGUNED-UHFFFAOYSA-N
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Description

4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine and aniline groups. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form 2-(pyrrolidin-1-yl)pyrimidine. This intermediate is then reacted with 4-aminobenzene under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)pyrimidine: This compound shares the pyrrolidine and pyrimidine rings but lacks the aniline group.

    4-(pyrrolidin-1-yl)pyrimidine-5-amine: Similar structure but with different substitution patterns.

    2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester: Contains a boronic acid group instead of an aniline group.

Uniqueness

4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]aniline is unique due to the presence of both the pyrrolidine and aniline groups attached to the pyrimidine ring. This combination of functional groups can result in unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylpyrimidin-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c15-13-5-3-11(4-6-13)12-9-16-14(17-10-12)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZISDTNJNGUNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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